molecular formula C24H21N3O5S B4093089 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-phenylethyl)benzamide

2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-phenylethyl)benzamide

Cat. No.: B4093089
M. Wt: 463.5 g/mol
InChI Key: HOROWPVASRWHFX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzisothiazoles. These compounds contain a benzene ring fused to an isothiazole moiety, which is an arrangement of sulfur, nitrogen, and carbon atoms. Benzisothiazoles are known for their wide range of applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-phenylethyl)-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c28-22(16-27-24(30)19-11-5-7-13-21(19)33(27,31)32)26-20-12-6-4-10-18(20)23(29)25-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOROWPVASRWHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-phenylethyl)benzamide typically involves a multi-step process:

  • Starting with 1,2-benzisothiazol-3(2H)-one, the compound is first oxidized to introduce the 1,1-dioxido group.

  • The oxidized product is then reacted with an appropriate acetylating agent to form the 2-(acetyl)benzisothiazole derivative.

  • In the final step, this intermediate is reacted with N-(2-phenylethyl)benzamide under amide coupling conditions to form the target compound.

Industrial Production Methods

Industrial-scale production may involve similar steps, but optimized for yield and efficiency:

  • Use of continuous flow reactors to handle exothermic oxidation reactions safely.

  • Employing high-purity reagents and catalysts to improve product yield and purity.

  • Implementing robust purification techniques like crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The benzisothiazole core can undergo further oxidation reactions, modifying its electronic properties.

  • Reduction: Reduction reactions can be used to modulate the activity of the compound in biological systems.

  • Substitution: The benzamide moiety allows for various electrophilic and nucleophilic substitutions, making it versatile for derivatization.

Common Reagents and Conditions

  • Oxidizing Agents: Common oxidants include hydrogen peroxide and peracids.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: Catalyzed by strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

  • Oxidation products with modified functional groups.

  • Reduced derivatives with potential biological activity.

  • Substituted benzamides and benzisothiazoles with varied chemical properties.

Scientific Research Applications

This compound has notable applications:

  • In Chemistry: Used as a precursor for synthesizing more complex organic molecules.

  • In Biology: Studied for its potential as an antimicrobial agent due to the benzisothiazole core.

  • In Medicine: Evaluated for its anti-cancer properties, interacting with cellular targets to inhibit tumor growth.

  • In Industry: Utilized in the production of advanced materials, such as organic semiconductors.

Mechanism of Action

The biological activity of this compound is primarily mediated through interactions with molecular targets:

  • Cellular Targets: It may bind to enzymes or receptors, altering their function.

  • Pathways Involved: In cancer cells, it may induce apoptosis by interfering with cell survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisothiazol-3(2H)-one: Basic structure without additional functional groups.

  • N-(2-phenylethyl)benzamide: Lacks the benzisothiazole core.

  • 2-acetylbenzisothiazole: Precursor in the synthesis of the target compound.

Uniqueness

  • The specific combination of the benzisothiazole and benzamide groups in 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-phenylethyl)benzamide makes it unique, providing distinct chemical and biological properties.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-phenylethyl)benzamide

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